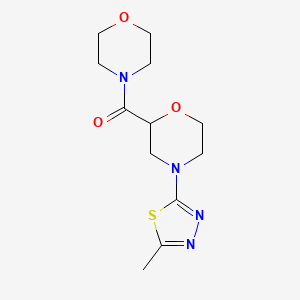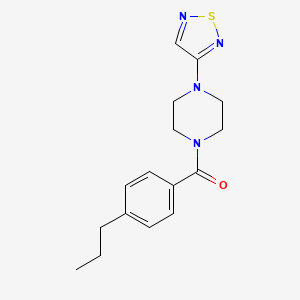![molecular formula C23H33N3O B12264833 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264833.png)
1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indenyl Piperidine Intermediate: This involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with piperidine under specific conditions to form the indenyl piperidine intermediate.
Alkyne Addition: The intermediate is then reacted with an alkyne derivative to introduce the but-2-yn-1-yl group.
Piperazine Coupling: Finally, the compound is coupled with 4-methylpiperazine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Pharmacology: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)piperidine: This compound shares the indenyl piperidine core but lacks the additional functional groups present in 1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine.
4-Methylpiperazine: A simpler compound that forms part of the structure of the target compound.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H33N3O |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-[4-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H33N3O/c1-24-13-15-25(16-14-24)10-4-5-17-27-23-8-11-26(12-9-23)22-18-20-6-2-3-7-21(20)19-22/h2-3,6-7,22-23H,8-19H2,1H3 |
Clé InChI |
NJYILMMYWYYOEM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264758.png)
![4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12264761.png)

![3-Fluoro-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12264778.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12264782.png)

![3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12264793.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B12264813.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264816.png)
![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264820.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12264821.png)
![2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12264826.png)
![4-Methyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12264829.png)

